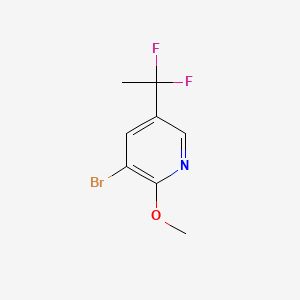
1-Aminohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminohexan-2-one is an organic compound with the molecular formula C₆H₁₃NO It is a ketone with an amino group attached to the second carbon of a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the amino group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of hexan-2-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically include elevated temperatures and pressures to ensure high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents or alkylating agents are used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Various substituted aminohexan-2-one derivatives.
Applications De Recherche Scientifique
1-Aminohexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive amino and ketone groups.
Mécanisme D'action
The mechanism by which 1-aminohexan-2-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
1-Aminohexan-2-one can be compared with other similar compounds, such as:
1-Aminohexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Aminohexan-3-one: Has the amino group at a different position, leading to different reactivity and applications.
1-Amino-2-hexanol: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of an amino and a ketone group, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(8)5-7/h2-5,7H2,1H3 |
Clé InChI |
ALNXLWMJGLCJCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



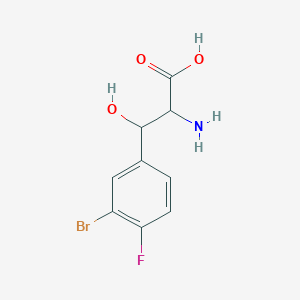
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
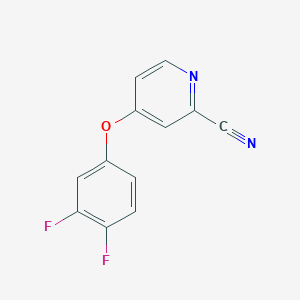
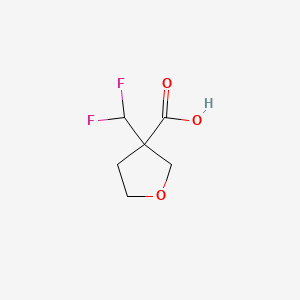
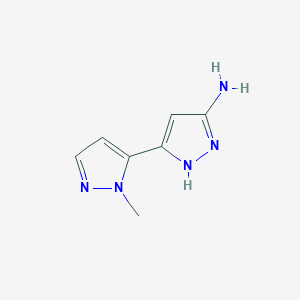
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
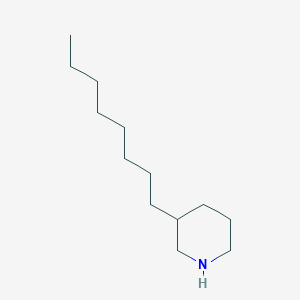
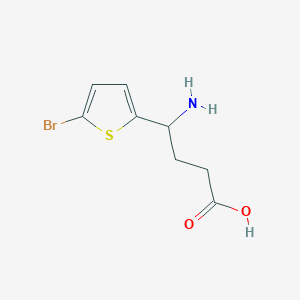
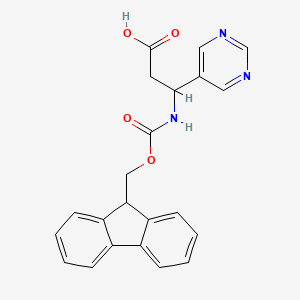
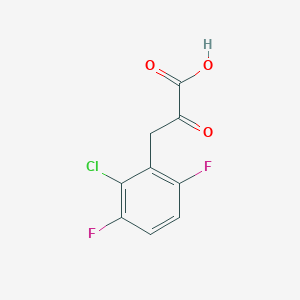
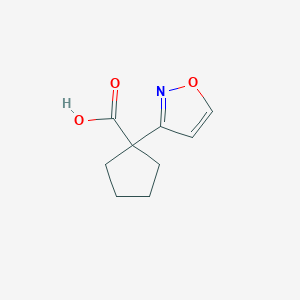
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
